molecular formula C9H12N2O2S B1607991 4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde CAS No. 90437-72-2

4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde

Cat. No. B1607991
CAS RN: 90437-72-2
M. Wt: 212.27 g/mol
InChI Key: MJRSIYGQMLZBIH-UHFFFAOYSA-N
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Description

4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde, also known as 4-Methyl-2-morpholin-4-yl-thiazol-5-carbaldehyde (MMTC), is an organic compound with a wide range of uses in both scientific research and industrial applications. MMTC is an aromatic aldehyde that is used in the synthesis of many different compounds, including pharmaceuticals, agrochemicals, and other organic materials. It has been studied extensively for its potential as a therapeutic agent, and its mechanism of action and biochemical and physiological effects have been the subject of numerous scientific studies.

Scientific Research Applications

Fluorescence Applications

A study on the synthesis of novel styryl derivatives from 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde explored their photophysical properties. These compounds, due to their push-pull chromophoric system, showed significant changes in fluorescence intensity with changes in solvent polarity and viscosity. This behavior indicates their potential application as fluorescent probes for viscosity sensing (Sekar et al., 2014).

Antimicrobial Activities

The antimicrobial potential of compounds related to 4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde has been explored, with some showing good antitubercular activities. The structural modifications and introduction of different substituents on the thiazole ring have been crucial in enhancing these activities, suggesting their usefulness in developing new antimicrobials (Başoğlu et al., 2012).

Chemical Synthesis

The compound and its derivatives serve as key intermediates in the synthesis of a wide range of chemical entities. For instance, their use in Knoevenagel condensation reactions has been documented, showcasing their versatility in creating various heterocyclic compounds with potential biological activities (Xu et al., 2017). This highlights the compound's role in facilitating the synthesis of complex molecules for further pharmacological evaluation.

Mechanism of Action

Mode of Action

Thiazole derivatives have been shown to exhibit diverse biological activities , suggesting that this compound may interact with its targets in a complex manner, leading to various biochemical changes.

Biochemical Pathways

Thiazole derivatives have been associated with anti-inflammatory and analgesic activities , indicating that they may influence pathways related to inflammation and pain perception.

Result of Action

Given the reported activities of similar thiazole derivatives , it is possible that this compound may exert anti-inflammatory and analgesic effects.

properties

IUPAC Name

4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-7-8(6-12)14-9(10-7)11-2-4-13-5-3-11/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRSIYGQMLZBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368502
Record name 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

90437-72-2
Record name 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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